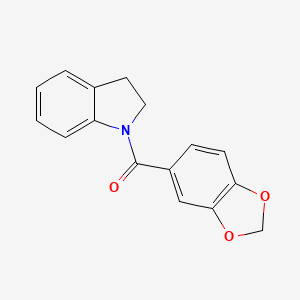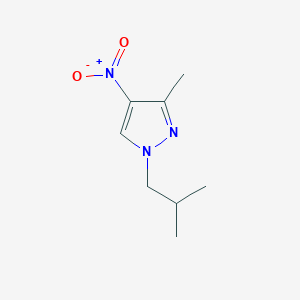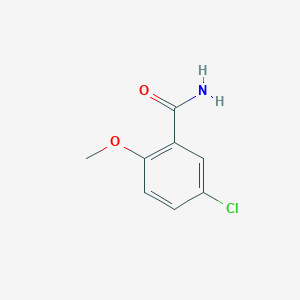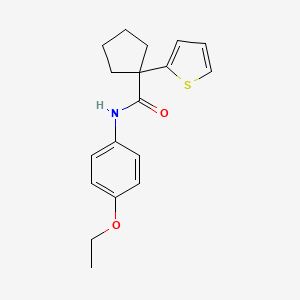
1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors. URB597 has been extensively studied for its potential therapeutic applications in various conditions, including pain, anxiety, and addiction.
Applications De Recherche Scientifique
Synthesis Techniques
Research in the area of synthesis techniques involving pyrrolidine-2,5-dione derivatives highlights innovative methods. For instance, a study demonstrated a one-pot oxidative decarboxylation-Friedel—Crafts reaction activated by iodobenzene diacetate/iodine and iron dust, showcasing a novel approach to synthesizing similar compounds (R. Fan, Weixun Li, & Bing Wang, 2009). This method could potentially be applied or adapted for the synthesis of 1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione, providing a pathway for its efficient production.
Polymer and Materials Science
In the realm of polymer and materials science, pyrrolidine-2,5-dione derivatives have been explored for their photoluminescent properties and applications in electronic devices. A study on new photoluminescent conjugated polymers incorporating pyrrolidine-2,5-dione units revealed their potential for use in electronic applications due to their strong photoluminescence and good solubility, which could be relevant for developing new materials with specific optical properties (T. Beyerlein & B. Tieke, 2000).
Biologically Active Scaffolds
Furthermore, pyrrolidine-2,5-dione derivatives have been synthesized as part of biologically active scaffolds, indicating their potential in medicinal chemistry and drug discovery. A study highlighted the synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds incorporating pyrrolidine-2,5-dione, underscoring the versatility of these compounds in the design of novel therapeutic agents (Farid M Sroor, 2019).
Mechanistic Studies and Synthesis Pathways
Mechanistic studies and the exploration of synthesis pathways are also a significant area of research. For example, the conversion of dihydroxypyrrolidine-2,5-dione to maleimide through tosylation was examined, providing insight into the thermodynamic and kinetic factors affecting these reactions. This research offers valuable information on the properties and synthesis strategies of compounds related to 1-(2,4-Dimethoxyphenyl)-3-((4-ethylphenyl)amino)pyrrolidine-2,5-dione (Maocai Yan et al., 2018).
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-ethylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-13-5-7-14(8-6-13)21-16-12-19(23)22(20(16)24)17-10-9-15(25-2)11-18(17)26-3/h5-11,16,21H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYDWYLOBKDQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[Amino(imino)methyl]amino}-4-phenyl-1,3-thiazol-5-yl)acetic acid](/img/structure/B2460365.png)

![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2460369.png)
![3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2460371.png)
![2-({1-[(3-fluorophenyl)acetyl]piperidin-4-yl}methoxy)-N-isopropylbenzamide](/img/structure/B2460372.png)


![Ethyl 4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2460378.png)
![1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2460379.png)

![4-tert-butyl-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2460381.png)
![3-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2460382.png)
![1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate](/img/structure/B2460384.png)
![(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2460385.png)